

# Thermodynamic properties of 3-Methylpentane

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## Compound of Interest

Compound Name: 3-Methylpentane

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An In-Depth Technical Guide to the Thermodynamic Properties of **3-Methylpentane**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Methylpentane** (C<sub>6</sub>H<sub>14</sub>) is a branched-chain alkane, a structural isomer of hexane, that serves as a fundamental component in various chemical and industrial processes. A thorough understanding of its thermodynamic properties is paramount for applications ranging from solvent chemistry and fuel development to its use as a reference compound in material science. This technical guide provides a comprehensive overview of the key thermodynamic parameters of **3-methylpentane**, details the experimental methodologies used for their determination, and presents theoretical approaches for their estimation.

## Quantitative Thermodynamic Data

The thermodynamic properties of **3-methylpentane** have been extensively studied. The following tables summarize the most critical data for the solid, liquid, and gaseous phases.

Table 1: General and Phase Transition Properties of **3-Methylpentane**

Property	Value	Units	Reference(s)
Molar Mass	86.18	g/mol	[1]
Boiling Point (at 1 atm)	63.27	°C	
Melting Point	-162.9	°C	
Triple Point Temperature	110.26	K	[2]
Enthalpy of Fusion (at 110.26 K)	5.3032	kJ/mol	[2][3]
Entropy of Fusion (at 110.26 K)	48.101	J/(mol·K)	[2][3]
Critical Temperature	231.2	°C	
Critical Pressure	3.12	MPa	

Table 2: Standard Thermodynamic Properties of **3-Methylpentane** at 298.15 K

Property	Value	Units	Phase	Reference(s)
Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )	$-201.87 \pm 0.76$	kJ/mol	Liquid	[4]
Standard Molar Entropy ( $S^\circ$ )	292.5	J/(mol·K)	Liquid	[5]
Heat Capacity at Constant Pressure ( $C_p$ )	191.16	J/(mol·K)	Liquid	[5][6]
Heat Capacity at Constant Pressure ( $C_p$ )	33.49	cal/(K·mol)	Gas	

Table 3: Vapor Pressure of **3-Methylpentane** at Various Temperatures

Temperature (°C)	Vapor Pressure (mmHg)	Reference(s)
17	135	<a href="#">[7]</a> <a href="#">[8]</a>
25	190.0	

## Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies commonly employed for characterizing **3-methylpentane**.

### Adiabatic Calorimetry

Adiabatic calorimetry is a primary technique for determining heat capacities, enthalpies of fusion, and enthalpies of vaporization. The principle lies in measuring the energy required to induce a specific temperature change in a sample under conditions where no heat is exchanged with the surroundings.[\[9\]](#)[\[10\]](#)

Methodology:

- **Sample Preparation:** A high-purity sample of **3-methylpentane** is degassed to remove any dissolved air and volatile impurities. The sample is then hermetically sealed in a calorimeter vessel of known heat capacity.
- **Apparatus:** The calorimeter vessel is placed within an adiabatic shield. The temperature difference between the vessel and the shield is continuously monitored, and the shield's temperature is adjusted to match the vessel's temperature, thereby minimizing heat exchange.[\[9\]](#)
- **Measurement of Heat Capacity:** A known quantity of electrical energy is supplied to the calorimeter, and the resulting temperature increase is measured precisely. The heat capacity is calculated from the energy input and the temperature change. For **3-methylpentane**, these measurements are performed over a wide temperature range, including the solid and liquid phases.[\[11\]](#)[\[12\]](#)

- **Measurement of Enthalpy of Fusion:** The sample is cooled to a temperature below its triple point (110.26 K). Energy is then supplied to the sample at a constant rate, and the temperature is monitored. A plateau in the temperature profile is observed at the melting point, during which all the supplied energy contributes to the phase change. The enthalpy of fusion is determined from the total energy supplied during this plateau.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **Data Analysis:** The raw data of energy input versus temperature is used to calculate the heat capacity at different temperatures and the enthalpy of fusion. Corrections are made for the heat capacity of the calorimeter vessel.

## Vapor Pressure Determination

The vapor pressure of a volatile liquid like **3-methylpentane** is a critical property, often determined by static or dynamic methods.

Static Method Methodology:

- **Apparatus Setup:** A sample of **3-methylpentane** is placed in a thermostated cell connected to a pressure measuring device (e.g., a manometer) and a vacuum line.[\[4\]](#)[\[17\]](#)
- **Degassing:** The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved gases that would contribute to the total pressure.[\[18\]](#)
- **Equilibration:** The sample cell is maintained at a constant temperature until the liquid and vapor phases reach equilibrium.[\[4\]](#)
- **Pressure Measurement:** The pressure of the vapor in equilibrium with the liquid is measured at a series of constant temperatures. The temperature of the sample is precisely controlled and measured.[\[1\]](#)[\[8\]](#)[\[19\]](#)

Ebulliometry (Dynamic Method) Methodology:

- **Apparatus:** An ebulliometer is used, which is designed to measure the boiling point of a liquid at a controlled pressure. The core components include a boiler, a condenser, and a temperature sensor placed in a thermowell to measure the temperature of the vapor-liquid equilibrium.[\[20\]](#)[\[21\]](#)

- Procedure: The pressure in the system is set to a specific value. The liquid **3-methylpentane** is heated until it boils. The temperature at which the liquid and vapor are in equilibrium (the boiling point at that pressure) is precisely measured.[\[22\]](#)[\[23\]](#)[\[24\]](#)
- Data Collection: This process is repeated for a range of pressures, yielding a set of corresponding boiling points.

## Theoretical Estimation Methods

In the absence of experimental data, theoretical methods can provide reliable estimates of thermodynamic properties.

### Benson Group Additivity Method

The Benson group additivity method is a widely used technique for estimating the thermodynamic properties of organic molecules in the ideal gas state.[\[12\]](#)[\[25\]](#) This method assumes that the properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups.

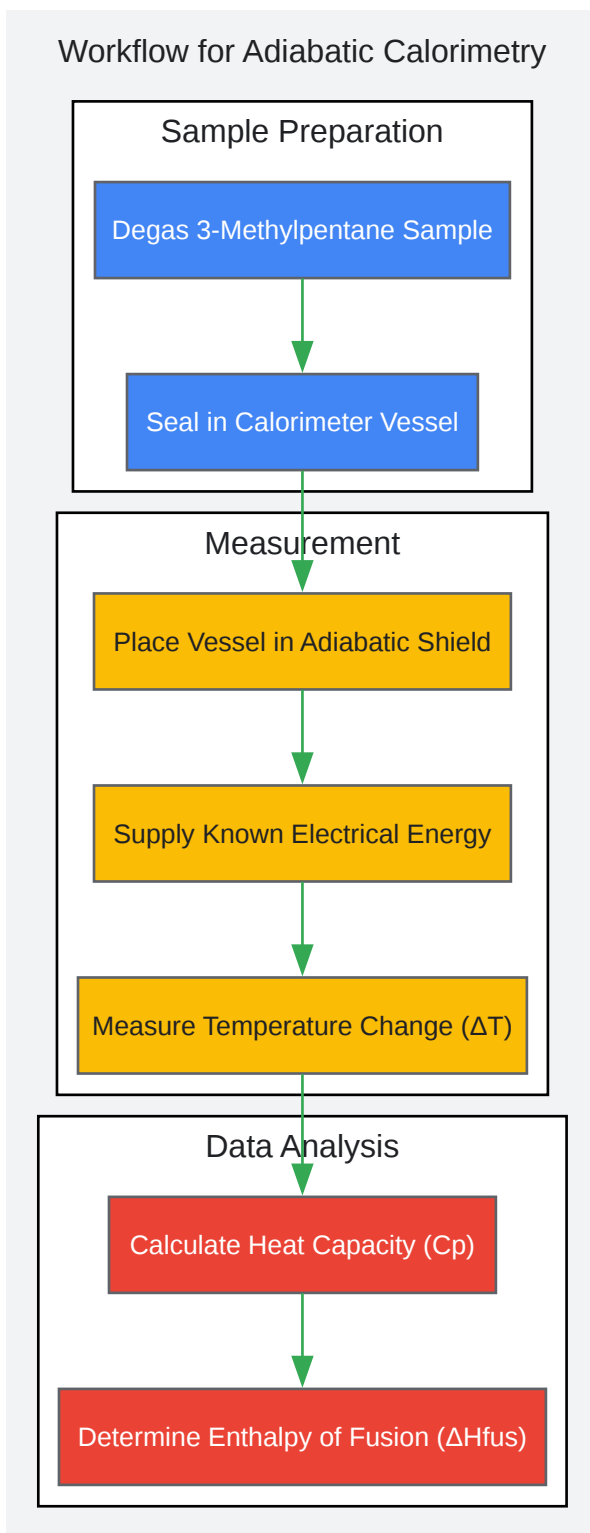
The standard enthalpy of formation ( $\Delta_f H^\circ$ ), standard entropy ( $S^\circ$ ), and heat capacity ( $C_p$ ) can be estimated using the following general equation:

$$\text{Property} = \sum (\text{Group Contribution}) + \sum (\text{Ring Strain Corrections}) + \sum (\text{Non-nearest Neighbor Interactions})$$

For **3-methylpentane** ( $\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_3$ ), the relevant groups and their contributions are summed to predict its thermodynamic properties.[\[2\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

## Visualizations

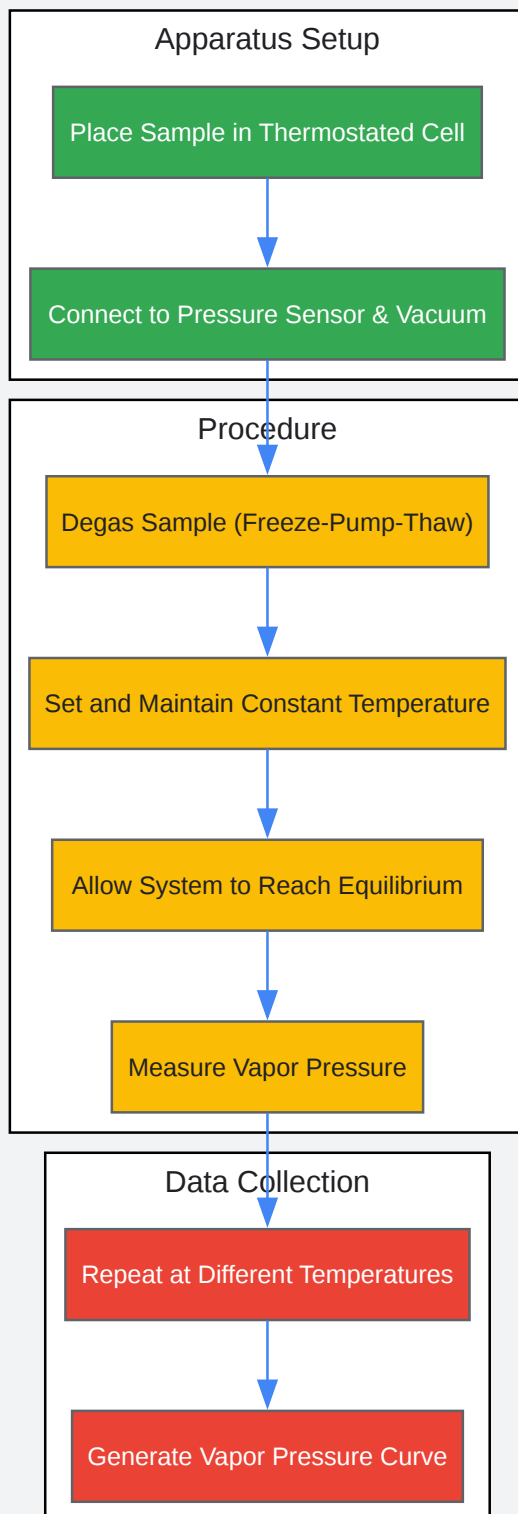
The following diagrams illustrate the experimental workflows and theoretical concepts discussed in this guide.



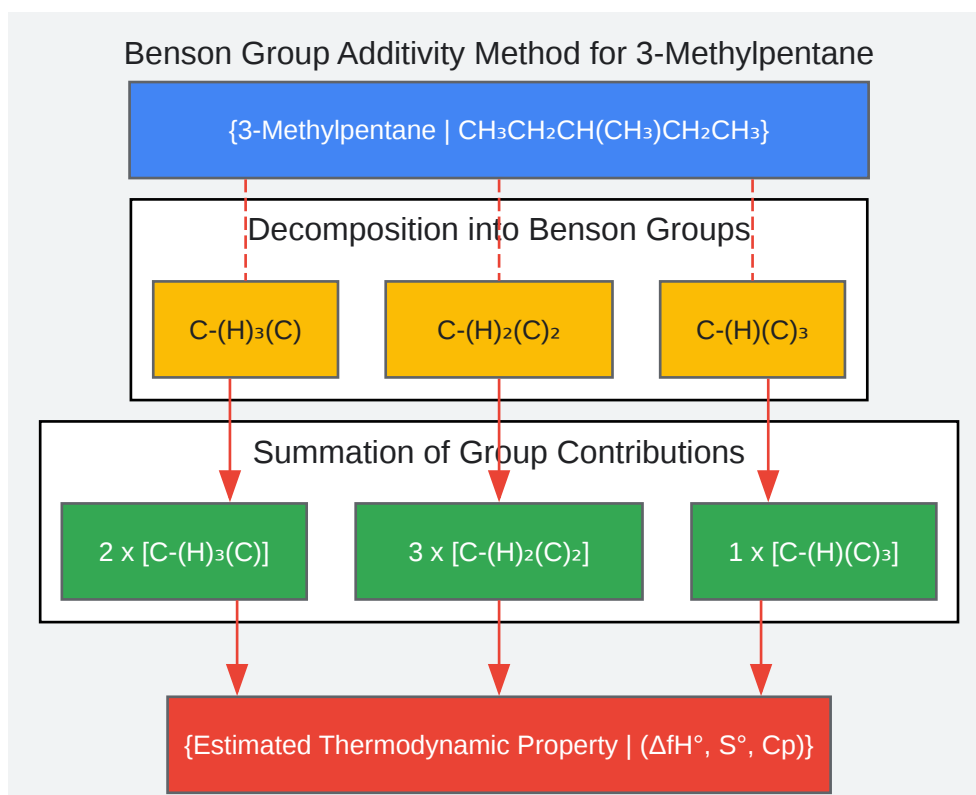
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Caption: Workflow for determining heat capacity and enthalpy of fusion using adiabatic calorimetry.

## Workflow for Static Vapor Pressure Measurement

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Caption: Workflow for determining vapor pressure using the static method.



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Caption: Conceptual diagram of the Benson Group Additivity method for **3-methylpentane**.

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